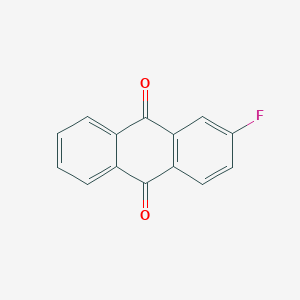

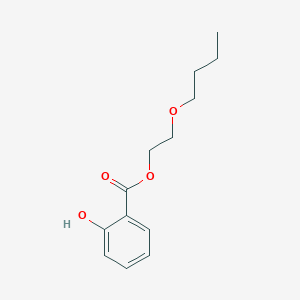

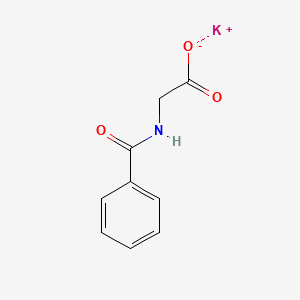

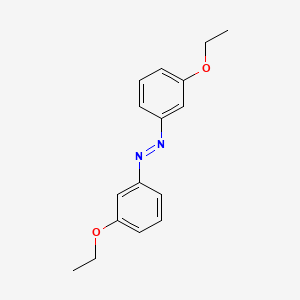

![molecular formula C34H48S2 B3343899 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene CAS No. 583050-71-9](/img/structure/B3343899.png)

2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene

Descripción general

Descripción

2,7-Didecyl1benzothieno3,2-bbenzothiophene is an organic semiconductor material . It has been used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 2,7-Didecyl1benzothieno3,2-bbenzothiophene involves the use of a diamine comonomer with an alkyl side-chain . The surface property of a polyimide gate insulator was successfully modified with an n-octadecyl side-chain .Molecular Structure Analysis

The molecular structure of 2,7-Didecyl1benzothieno3,2-bbenzothiophene has been investigated using ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and small angle X-ray diffraction (SAXD) measurements .Chemical Reactions Analysis

The chemical reactions involving 2,7-Didecyl1benzothieno3,2-bbenzothiophene are complex and involve several steps. For instance, it has been used in the fabrication of organic thin film transistors (OFETs) by depositing it on the alkyl chain-grafted polyimide gate insulator by spin-coating .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Didecyl1benzothieno3,2-bbenzothiophene have been studied extensively. For instance, it has been found that the 350 nm-thick polyimide film had a dielectric constant of 3.3 at 10 kHz and a leakage current density of less than 8.7 × 10 −10 A cm −2, while biased from 0 to 100 V .Aplicaciones Científicas De Investigación

Charge Carrier Mobility and Organic Electronics

The 2,7-isomer of didodecyl[1]benzothieno[3,2-b][1]benzothiophene (C12-BTBT) demonstrates significant potential in organic electronics due to its high charge carrier mobility. This isomer exhibits an exceptional interfacial mobility of 170 cm² V⁻¹ s⁻¹, as revealed through field-induced time-resolved microwave conductivity measurements. This remarkable mobility underlines its promise for applications in organic electronic devices (Tsutsui et al., 2016).

Thin Film Transistors and Organic Semiconductors

2,7-Dialkyl[1]benzothieno[3,2-b]benzothiophenes, including variants like C12-BTBT, have been successfully tested as materials for solution-processible organic semiconductors. Their thin films, deposited on substrates, exhibit well-ordered structures and impressive field-effect mobility exceeding 1.0 cm² V⁻¹ s⁻¹, showcasing their potential for high-performance, solution-processed organic field-effect transistors (FETs) (Ebata et al., 2007).

Molecular Design for Enhanced Performance

Research has also focused on developing bulky end-capped [1]benzothieno[3,2-b]benzothiophenes to fine-tune their packing structure for optimized performance. For instance, 2,7-di-tert-butylBTBT has been identified as a high-performance organic semiconductor with significant transfer integrals. The single-crystal field-effect transistors using this derivative exhibit an average saturation mobility of 7.1 cm² V⁻¹ s⁻¹ (Schweicher et al., 2015).

Seebeck Coefficient Measurement in Organic Semiconductors

The Seebeck coefficient of 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) has been accurately measured, providing insights into the charge concentration and temperature dependence of this parameter in organic semiconductors. This research contributes to a deeper understanding of the thermoelectric properties of organic materials (Warwick et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The future directions of research on 2,7-Didecyl1benzothieno3,2-bbenzothiophene could involve further investigation of its electronic structure, film growth, and molecular orientation . Additionally, its potential for use in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light emitting diodes (OLEDs) could be explored further .

Propiedades

IUPAC Name |

2,7-didecyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48S2/c1-3-5-7-9-11-13-15-17-19-27-21-23-29-31(25-27)35-34-30-24-22-28(26-32(30)36-33(29)34)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQDRJSFCWDIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235474 | |

| Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |

CAS RN |

583050-71-9 | |

| Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583050-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.